(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one
Description
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Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c28-21(18-7-3-1-4-8-18)15-32-25-26-20(24(29)27(25)19-9-5-2-6-10-19)13-17-11-12-22-23(14-17)31-16-30-22/h1-14H,15-16H2/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMEKPAWKFWRZ-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one is a novel synthetic derivative that has drawn attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.39 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including anticancer effects.
Research indicates that compounds containing imidazole and benzodioxole structures exhibit significant antitumor properties. The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. In particular, the compound may target Src family kinases (SFKs), which are implicated in tumor growth and metastasis .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's efficacy against several human cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at low concentrations .
- Table 1 summarizes the IC50 values for various cell lines:
Cell Line IC50 (µM) A549 6.26 HCC827 6.48 NCI-H358 7.00 - In Vivo Studies :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria.
Testing Methods
Antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Results
- Minimum Inhibitory Concentration (MIC) :
- The MIC values for the tested bacteria were found to be promising, indicating that the compound can inhibit bacterial growth effectively.
Bacteria MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
